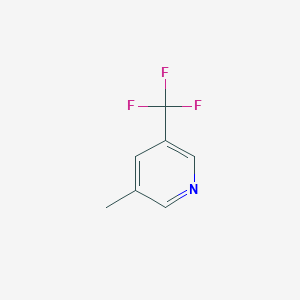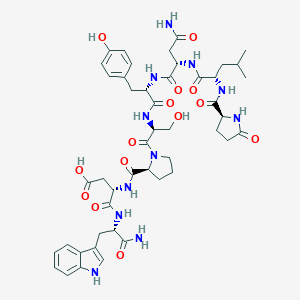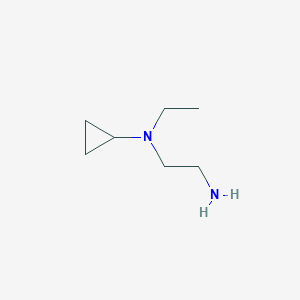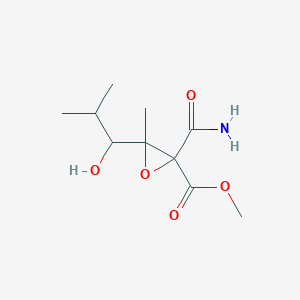
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Carboplatin, which is a platinum-containing chemotherapy drug used to treat various types of cancer. However,
作用機序
Carboplatin is a platinum-containing compound that works by binding to the DNA in cancer cells. The platinum atom in Carboplatin forms covalent bonds with the nitrogen atoms in the DNA bases, causing cross-linking of the DNA strands. This cross-linking prevents the cancer cells from dividing and growing, leading to cell death.
生化学的および生理学的効果
Carboplatin has both biochemical and physiological effects on the body. Biochemically, Carboplatin causes damage to the DNA in cancer cells, leading to cell death. Physiologically, Carboplatin can cause side effects such as nausea, vomiting, and hair loss. These side effects occur because Carboplatin also affects healthy cells in the body, leading to damage to the gastrointestinal tract and hair follicles.
実験室実験の利点と制限
Carboplatin has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying DNA damage and repair. Carboplatin is also relatively easy to synthesize, making it readily available for lab experiments. However, Carboplatin has some limitations for lab experiments. It can be toxic to healthy cells, making it difficult to study its effects on specific cell types. Additionally, Carboplatin is a chemotherapy drug, which means that it is designed to be used in vivo, making it difficult to study its effects in vitro.
将来の方向性
Carboplatin has potential future directions in various fields, including cancer treatment, drug delivery, and materials science. In cancer treatment, Carboplatin is being studied in combination with other drugs to increase its effectiveness and reduce its side effects. In drug delivery, Carboplatin is being studied for its potential use as a carrier for other drugs, allowing for targeted drug delivery to specific cells. In materials science, Carboplatin is being studied for its potential use in the development of new materials with unique properties.
Conclusion:
Carboplatin is a platinum-containing compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its effectiveness in cancer treatment. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. However, Carboplatin can also cause side effects such as nausea, vomiting, and hair loss. Despite its limitations, Carboplatin has potential future directions in cancer treatment, drug delivery, and materials science.
合成法
Carboplatin is synthesized by reacting cis-diamminedichloroplatinum(II) with 1,1-cyclobutanedicarboxylic acid in the presence of ammonium hydroxide. The resulting product is then treated with a mixture of methanol and acetic anhydride to form Carboplatin. The synthesis method of Carboplatin is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
Carboplatin has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against various types of cancer, including ovarian, lung, and bladder cancer. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. This makes Carboplatin an effective chemotherapy drug for cancer treatment.
特性
CAS番号 |
142438-73-1 |
|---|---|
製品名 |
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane |
分子式 |
C10H17NO5 |
分子量 |
231.25 g/mol |
IUPAC名 |
methyl 2-carbamoyl-3-(1-hydroxy-2-methylpropyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H17NO5/c1-5(2)6(12)9(3)10(16-9,7(11)13)8(14)15-4/h5-6,12H,1-4H3,(H2,11,13) |
InChIキー |
IHZRQZDNRNIBGT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
正規SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
同義語 |
1-CARBAMOYL-2,4-DIMETHYL-1,2-EPOXY-3-HYDROXY-1-(METHOXYCARBONYL)PENTANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




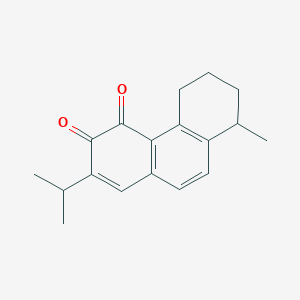
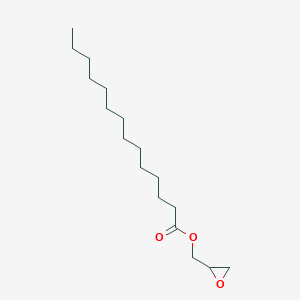
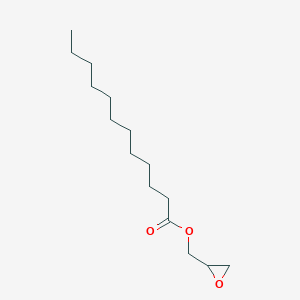
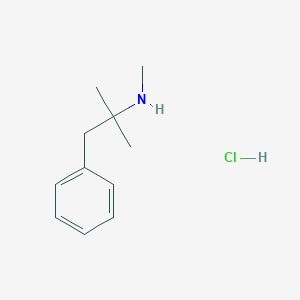
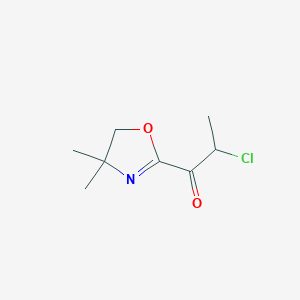
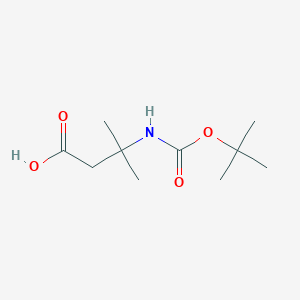
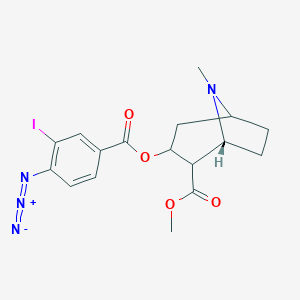
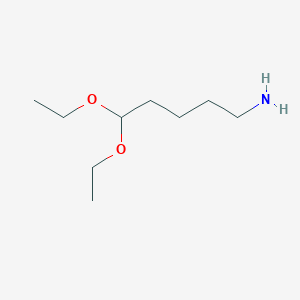
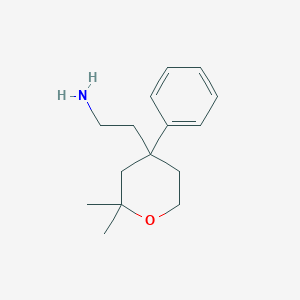
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)
